Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-(6-chloropyridin-2-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-13-9(12)5-6-14-8-4-2-3-7(10)11-8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQXNVTYHZWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343967-53-2 | |
| Record name | methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-2-thiol and methyl 3-bromopropanoate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of their function. The chlorinated pyridine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate is compared below with analogous compounds from the pyridine and sulfanyl ester families.
Structural Analogs
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (Catalog of Pyridine Compounds, 2017): Structural Difference: Replaces the 6-chloro and sulfanyl groups with a 5-fluoro substitution and an amine group at the 2-position.
- Montelukast Sodium Derivatives (Revision Bulletin, 2016): Structural Difference: Complex structures featuring quinoline rings, cyclopropyl groups, and multiple sulfanyl linkages. Example: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid. Impact: These compounds exhibit enhanced receptor-binding specificity (e.g., leukotriene antagonists) due to extended aromatic systems and stereochemical complexity, contrasting with the simpler pyridine-ester scaffold of the target compound .
Physicochemical Properties
| Property | This compound | Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Montelukast Sodium Analogs |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.71 (calculated) | 228.22 (calculated) | ~600–650 (complex derivatives) |
| LogP | ~2.1 (estimated) | ~1.8 (lower due to -NH₂) | ~4.5–5.0 (hydrophobic moieties) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Higher in water (amine enhances polarity) | Low (requires formulation aids) |
Biological Activity
Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Chemical Formula : CHClNOS
- CAS Number : 1343967-53-2
This compound features a methyl ester group attached to a propanoate chain, with a chlorinated pyridine and a sulfanyl group contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloropyridine moiety may facilitate binding to specific enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This interaction could affect multiple biochemical pathways, including those involved in inflammation and cancer progression.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound exhibited IC values in the low micromolar range, indicating potent activity against several cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Apoptosis induction |
| MCF-7 | 7.2 | Cell cycle arrest |
| A549 | 6.8 | Apoptosis induction |
Enzyme Inhibition Studies
Inhibition assays have demonstrated that this compound can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
| Enzyme | Inhibition (%) at 10 µM | Type of Inhibition |
|---|---|---|
| COX | 75 | Competitive |
| LOX | 60 | Non-competitive |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Methyl 3-(pyridin-2-ylthio)propanoate | Moderate cytotoxicity | Lacks chlorination |
| Methyl 3-(5-bromopyridin-2-ylthio)propanoate | Stronger antimicrobial effects | Bromine enhances reactivity |
Q & A
Q. How can the crystal structure of Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate be determined experimentally?
X-ray crystallography is the primary method. Use single-crystal diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement with programs like SHELXL (via SHELX suite) is standard, leveraging its robust handling of disorder and anisotropic displacement parameters . For example, monoclinic space groups (e.g., P2/n) are common for similar esters, with unit cell parameters (e.g., a = 4.9146 Å, b = 26.5065 Å, c = 14.0900 Å, β = 94.6°) requiring careful validation using tools like PLATON to check for missed symmetry or twinning .
Q. What synthetic routes are optimal for preparing this compound?
Thioether linkage formation via nucleophilic substitution is typical. React 6-chloro-2-mercaptopyridine with methyl 3-bromopropanoate under basic conditions (e.g., KCO in DMF). Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm regioselectivity using H NMR (e.g., singlet for methyl ester at δ 3.6–3.8 ppm) and mass spectrometry .
Q. Which analytical methods are suitable for impurity profiling of this compound?
Reverse-phase HPLC (C18 column, UV detection at 254 nm) with gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities. Compare retention times against known analogs (e.g., propanoic acid derivatives in EP impurity standards) . For non-volatile impurities, LC-MS/MS in positive ion mode identifies sulfanyl-containing byproducts via characteristic fragmentation patterns (e.g., m/z 154 for 6-chloropyridinyl fragments) .
Q. How can spectroscopic techniques characterize this compound’s functional groups?
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm) and aromatic C-Cl (600–800 cm).
- H/C NMR : Assign the methyl ester (δ ~3.7 ppm for H; δ ~52 ppm for C) and pyridinyl protons (δ 7.2–8.1 ppm for H). Use 2D NMR (HSQC, HMBC) to verify connectivity between the sulfanyl group and pyridine/propanoate moieties .
Q. What stability studies are critical for long-term storage of this compound?
Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months). Monitor hydrolysis of the ester group via HPLC, and assess photostability under UV light (λ = 254 nm). Stabilize with antioxidants (e.g., BHT) if thioether oxidation is observed .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for polymorphic forms of this compound?
Perform temperature-dependent XRD to identify phase transitions. Compare experimental powder patterns with simulated data from single-crystal structures. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) driving polymorphism. Refine disordered regions with constraints (e.g., SIMU in SHELXL) .
Q. What mechanisms underlie the compound’s biological activity in cancer studies?
Molecular docking (AutoDock Vina) against targets like EGFR or PI3Kα reveals binding affinities. Validate with in vitro kinase assays (IC determination). Correlate structural features (e.g., chloropyridinyl group’s electron-withdrawing effect) with activity using QSAR models .
Q. How to optimize computational models for predicting its ADMET properties?
Use Schrödinger’s QikProp to calculate logP (≈2.8) and PSA (≈80 Å), indicating moderate blood-brain barrier penetration. Validate with in vitro Caco-2 permeability assays. Adjust protonation states (Epik) for accurate pKa prediction (~4.2 for the carboxylic acid derivative) .
Q. What strategies mitigate sulfur oxidation during catalytic reactions involving this compound?
Employ inert atmosphere (N/Ar) and radical scavengers (e.g., TEMPO). Replace protic solvents (e.g., MeOH) with DMF or THF. Monitor oxidation via LC-MS for sulfoxide (m/z +16) and sulfone (m/z +32) byproducts .
Q. How to address crystallographic disorder in the sulfanyl-propanoate chain?
Apply split-atom refinement (PART instructions in SHELXL) for overlapping positions. Use anisotropic displacement parameters (ADPs) to model thermal motion. Validate with omit maps (e.g., 3σ cutoff) to confirm occupancy ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
